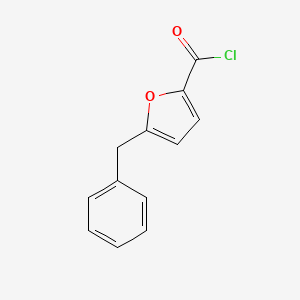

5-Benzylfuran-2-carbonyl chloride

Description

Significance of Furan (B31954) and Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry

Furan and benzofuran rings are fundamental heterocyclic structures that have garnered significant attention from chemists. acs.orgnih.govscispace.comslideshare.net The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural element in many natural products. slideshare.net Its unique electronic properties and potential for hydrogen bonding contribute to the favorable pharmacokinetic profiles of molecules containing this moiety. slideshare.net

Benzofuran, which consists of a furan ring fused to a benzene (B151609) ring, is another crucial scaffold in medicinal and synthetic chemistry. acs.orgnih.gov First synthesized in 1870, benzofuran derivatives have since been identified in a multitude of medicinally important compounds, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. acs.orgnih.govmdpi.comrsc.org The ever-expanding applications of these derivatives in drug discovery and materials science continue to drive the development of novel synthetic methodologies. acs.orgmdpi.comrsc.org

Overview of Acyl Chlorides as Crucial Intermediates in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom (–COCl). numberanalytics.comwikipedia.orgfiveable.me They are highly reactive derivatives of carboxylic acids and serve as powerful acylating agents in organic synthesis. numberanalytics.comwikipedia.org The high electrophilicity of the carbonyl carbon, a consequence of the electron-withdrawing nature of both the oxygen and chlorine atoms, makes acyl chlorides susceptible to nucleophilic attack. numberanalytics.comorganicchemistrytutor.com

This inherent reactivity allows for the facile conversion of acyl chlorides into a variety of other functional groups, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. numberanalytics.comwikipedia.orgorganicchemistrytutor.com The most common method for preparing acyl chlorides involves the reaction of a carboxylic acid with thionyl chloride (SOCl₂). numberanalytics.comwikipedia.org Their versatility and high reactivity make them indispensable tools for constructing complex organic molecules. numberanalytics.comfiveable.meorganicchemistrytutor.com

Contextualization of 5-Benzylfuran-2-carbonyl chloride within Furan and Benzofuran Chemistry

This compound is a specific acyl chloride that incorporates both a furan ring and a benzyl (B1604629) substituent. This unique combination of functional groups positions it as a potentially valuable building block in organic synthesis. The furan-2-carbonyl chloride moiety provides a reactive handle for a variety of chemical transformations, while the benzyl group at the 5-position can influence the electronic properties and steric environment of the molecule, potentially leading to novel reactivity and biological activity.

Comparison with Benzofuran-2-carbonyl Chloride (e.g., C9H5ClO2)

A relevant point of comparison for this compound is benzofuran-2-carbonyl chloride. guidechem.com Both molecules possess a carbonyl chloride group at the 2-position of a five-membered oxygen-containing heterocycle. However, the key difference lies in the nature of the ring system. Benzofuran-2-carbonyl chloride features a furan ring fused to a benzene ring, creating a more rigid and extended aromatic system. guidechem.comsigmaaldrich.com In contrast, this compound has a single furan ring with a flexible benzyl substituent. This structural divergence can be expected to result in different chemical and physical properties.

| Property | Benzofuran-2-carbonyl chloride |

| CAS Number | 41717-28-6 guidechem.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₅ClO₂ guidechem.comsigmaaldrich.com |

| Molecular Weight | 180.59 g/mol sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder guidechem.com |

| Melting Point | 53-57 °C sigmaaldrich.com |

This interactive data table provides a summary of the properties of Benzofuran-2-carbonyl chloride.

The presence of the fused benzene ring in benzofuran-2-carbonyl chloride likely enhances its thermal stability and influences its reactivity in electrophilic substitution reactions. Conversely, the benzyl group in this compound introduces a site for potential oxidation or other reactions involving the benzylic protons.

Analogous Furan-2-carbonyl Chloride Systems

The parent compound, furan-2-carbonyl chloride (also known as 2-furoyl chloride), provides a fundamental reference point. nist.govwikipedia.orgsigmaaldrich.com It is a corrosive liquid that serves as a useful intermediate in the synthesis of various pharmaceuticals. wikipedia.org Its synthesis was first reported in 1924 by the reaction of 2-furoic acid with thionyl chloride. wikipedia.org

| Property | Furan-2-carbonyl chloride |

| CAS Number | 527-69-5 nist.govsigmaaldrich.comcdhfinechemical.com |

| Molecular Formula | C₅H₃ClO₂ nist.govsigmaaldrich.comcdhfinechemical.com |

| Molecular Weight | 130.53 g/mol wikipedia.orgsigmaaldrich.com |

| Appearance | Liquid wikipedia.orgsigmaaldrich.com |

| Boiling Point | 173-174 °C sigmaaldrich.com |

| Melting Point | -2 °C wikipedia.orgsigmaaldrich.com |

This interactive data table summarizes the key properties of Furan-2-carbonyl chloride.

Another relevant analog is 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgresearchgate.net This compound is derived from biomass and is a valuable intermediate for the production of biofuels and polymers. rsc.orgresearchgate.net The presence of the chloromethyl group offers an additional reactive site for nucleophilic substitution.

Academic Research Landscape and Gaps in Furan Acyl Chloride Chemistry

While the chemistry of furan and benzofuran derivatives is a mature field of study, and the utility of acyl chlorides is well-established, a specific focus on this compound appears to be limited in the readily available academic literature. Extensive research exists on the synthesis and reactions of benzofuran derivatives and the applications of various furan-containing compounds. acs.orgnih.govmdpi.comrsc.orgrsc.org Similarly, the synthesis and reactivity of acyl chlorides, in general, are thoroughly documented. numberanalytics.comwikipedia.orgorganicchemistrytutor.comorganic-chemistry.org

However, detailed investigations into the specific synthesis, reactivity, and potential applications of this compound are not prominently featured in the reviewed literature. This suggests a potential research gap. Future studies could explore efficient synthetic routes to this compound, systematically investigate its reactivity with a range of nucleophiles, and evaluate the biological and material properties of the resulting derivatives. The modular nature of its synthesis could also be exploited to create libraries of related compounds for screening in various applications. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

62573-87-9 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

5-benzylfuran-2-carbonyl chloride |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

MPBFFVXXNKAJES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylfuran 2 Carbonyl Chloride and Analogous Compounds

Direct Synthesis from Carboxylic Acid Precursors

A primary and straightforward method for synthesizing acyl chlorides is the direct conversion of their corresponding carboxylic acids. This approach is widely applied to both furan (B31954) and benzofuran (B130515) series, utilizing common chlorinating agents.

For instance, 2-Furoyl chloride can be prepared by refluxing 2-furoic acid with an excess of thionyl chloride (SOCl₂) wikipedia.orgmasterorganicchemistry.com. This reaction is efficient, and the volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the purification of the desired acyl chloride masterorganicchemistry.comwikipedia.orgyoutube.com. The mechanism involves the initial formation of a chlorosulfite intermediate from the carboxylic acid and thionyl chloride, which enhances the leaving group ability of the hydroxyl group. Subsequent nucleophilic attack by the chloride ion yields the acyl chloride libretexts.org. The reaction can be accelerated by the addition of a catalyst such as pyridine (B92270) rsc.org.

Similarly, benzofuran-2-carbonyl chloride is accessible from its precursor, benzofuran-2-carboxylic acid nih.govsigmaaldrich.comguidechem.com. While commercially available, it can also be synthesized in the laboratory using standard chlorinating agents like thionyl chloride or oxalyl chloride nih.govwikipedia.org. Oxalyl chloride is often preferred for its milder and more selective nature, although it is more expensive than thionyl chloride wikipedia.org. The reaction with oxalyl chloride is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier-type reagent as the active chlorinating species wikipedia.orgcommonorganicchemistry.com.

Microwave-assisted methods have also been developed to expedite the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins via a Perkin rearrangement, providing the necessary precursors for the final chlorination step in high yields and with significantly reduced reaction times nih.gov.

Strategies Involving Aldehyde Oxidation and Halogenation

An alternative synthetic pathway to furan and benzofuran carbonyl chlorides involves the oxidation and subsequent halogenation of aldehyde precursors. This is particularly useful when the corresponding carboxylic acids are not as readily available.

Conversion of 5-(Chloromethyl)furfural to 5-(Chloromethyl)furan-2-carbonyl Chloride

A notable example of this strategy is the conversion of 5-(chloromethyl)furfural (CMF), a biomass-derived platform molecule, into 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) researchgate.netrsc.org. This transformation can be achieved in a single step using tert-butyl hypochlorite (B82951) as a selective oxidant. The resulting CMFCC is a versatile intermediate that can be readily quenched with alcohols to produce 5-(chloromethyl)furoic acid esters researchgate.netrsc.org. This method highlights the potential for converting renewable resources into valuable chemical building blocks.

The process involves the selective activation of the functional groups on CMF using relatively benign reagents, with the products being isolated in good yields (79–90%) researchgate.net. The reaction is optimized for temperature, reagent molar ratios, and solvents to ensure high efficiency researchgate.net.

Preparation Routes for Benzofuran-2-carbonyl Chloride

Benzofuran-2-carbonyl chloride is a key intermediate in the synthesis of various biologically active molecules and functional materials nih.govrsc.orgnih.gov. Its preparation can be achieved through several established routes.

As previously mentioned, the most direct method is the chlorination of benzofuran-2-carboxylic acid using reagents like thionyl chloride or oxalyl chloride nih.govwikipedia.org. The choice of reagent can influence the reaction conditions and the purity of the final product. For example, using oxalyl chloride with a preformed ammonium (B1175870) salt of the carboxylic acid can provide a mild and general method, preventing unwanted side reactions chemicalbook.com.

The synthesis of the benzofuran-2-carboxylic acid precursor itself can be accomplished through various methods, including the Perkin rearrangement of 3-halocoumarins nih.gov. This rearrangement is catalyzed by a base and involves the fission of the coumarin (B35378) ring followed by an intramolecular cyclization to form the benzofuran ring nih.gov. Microwave-assisted synthesis has been shown to significantly shorten the reaction time for this process nih.gov.

Synthetic Approaches for Benzylfuran Core Construction

The construction of the benzylfuran core is a critical step in the synthesis of 5-benzylfuran-2-carbonyl chloride and its analogs. Transition-metal catalyzed cyclizations are powerful tools for forming the furan or benzofuran ring system with a benzyl (B1604629) substituent.

Transition-Metal Catalyzed Cyclizations

Palladium-catalyzed reactions are prominent in the synthesis of benzylbenzofurans. For example, a regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium(II) catalyst can afford functionalized 2-benzyl benzo[b]furans organic-chemistry.org. This method can also be performed in a one-pot sequence starting from readily available alcohols and phenols organic-chemistry.org.

Another approach involves the Sonogashira coupling of ortho-alkynylphenols with aryl halides, followed by a cyclization step to form the benzofuran ring rsc.org. This method is versatile and allows for the introduction of various substituents on both the furan and the benzyl moieties. Carbonylative cyclizations via Sonogashira reactions can also be employed to construct the benzofuran ring system with simultaneous acylation at the 3-position rsc.org.

Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides another route to benzofurans. The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle, which proceeds via a 5-endo cyclization organic-chemistry.org.

These transition-metal catalyzed methods offer high efficiency and selectivity in the construction of the benzylfuran scaffold, providing access to a diverse range of complex molecules.

Optimization of Reaction Conditions and Yields in Acyl Chloride Synthesis

The conversion of the carboxylic acid precursor, 5-benzylfuran-2-carboxylic acid, into the more reactive this compound is a pivotal step for subsequent chemical transformations. This is a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org The choice of chlorinating agent is crucial and is often optimized to maximize yield and simplify purification. chemguide.co.uk

Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk Each reagent has distinct advantages and reaction conditions.

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.comyoutube.com The reaction mechanism involves the carboxylic acid's oxygen attacking the sulfur atom of thionyl chloride. youtube.com A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup process as they can be easily removed from the reaction mixture. chemguide.co.uk Reactions are often performed using neat thionyl chloride at reflux, although a solvent may also be used. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often preferred for its milder and more selective nature compared to thionyl chloride, though it is more expensive. researchgate.net The reaction is typically run at room temperature in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com Similar to thionyl chloride, the byproducts (CO, CO₂, HCl) are volatile, facilitating purification. researchgate.net

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) is a solid that reacts readily with carboxylic acids in the cold to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and HCl gas. chemguide.co.uk Phosphorus(III) chloride (PCl₃) is a liquid that reacts less dramatically as no HCl is formed; the byproducts are the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.ukyoutube.com In both cases, the acyl chloride product must be separated from the phosphorus-containing byproduct, typically by fractional distillation. chemguide.co.uk These reagents are highly reactive but less selective, and they generate phosphorus waste. youtube.com They can be advantageous for preparing thermally labile acyl chlorides at low temperatures. youtube.com

The choice of reagent and conditions depends on the substrate's sensitivity, the desired purity, and the scale of the reaction. For instance, thermally sensitive compounds like certain α-amino acids may require phosphorus chlorides at low temperatures to avoid decarbonylation. youtube.com

The following table compares common reagents for acyl chloride synthesis from carboxylic acids.

| Reagent | Formula | Typical Conditions | Byproducts | Advantages/Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or with solvent, reflux commonorganicchemistry.com | SO₂(g), HCl(g) chemguide.co.uk | Gaseous byproducts simplify purification. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | DCM, cat. DMF, room temp commonorganicchemistry.comresearchgate.net | CO(g), CO₂(g), HCl(g) researchgate.net | Milder, more selective than SOCl₂; more expensive. researchgate.net |

| Phosphorus(V) Chloride | PCl₅ | Cold reaction chemguide.co.uk | POCl₃, HCl(g) chemguide.co.uk | Highly reactive; byproduct separation required. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Liquid phase, gentle heating | H₃PO₃ chemguide.co.ukyoutube.com | Less dramatic reaction; byproduct separation needed. chemguide.co.uk |

Chemical Reactivity and Transformation Pathways of Furan Based Carbonyl Chlorides

Nucleophilic Acyl Substitution Reactions

The core reactivity of 5-Benzylfuran-2-carbonyl chloride is centered around nucleophilic acyl substitution. This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of the chloride leaving group. libretexts.orgmasterorganicchemistry.com This two-step process, known as an addition-elimination mechanism, results in the formation of a new carbonyl compound where the chlorine has been replaced by the incoming nucleophile. masterorganicchemistry.comyoutube.com Acyl chlorides are among the most reactive of the carboxylic acid derivatives, readily reacting with a wide array of nucleophiles. youtube.com

Aminolysis for Amide Synthesis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding furan-2-carboxamides. This is a highly efficient and widely used method for forming amide bonds. hud.ac.uknih.gov The reaction typically proceeds rapidly, often at low temperatures, and is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct that is formed. youtube.comhud.ac.uk The amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion. youtube.com A final deprotonation step by the base yields the neutral amide product. youtube.com

The synthesis of various amide derivatives from heterocyclic carbonyl chlorides, such as benzodifuran-2-carboxylic acid chloride, has been demonstrated to be a robust method. nih.gov For instance, benzodifuran-2-carboxylic acid was converted to its acid chloride using oxalyl chloride and subsequently reacted with different amines in the presence of triethylamine to produce a variety of amide derivatives. nih.gov This highlights a common and analogous pathway for this compound.

| Amine Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Primary Amine (e.g., Benzylamine) | Triethylamine | Cyrene™ | N-Benzyl-5-benzylfuran-2-carboxamide |

| Secondary Amine (e.g., Pyrrolidine) | Triethylamine | Toluene | (5-Benzylfuran-2-yl)(pyrrolidin-1-yl)methanone |

| Aniline | Triethylamine | Acetonitrile | N-Phenyl-5-benzylfuran-2-carboxamide |

Esterification Reactions

When this compound is treated with an alcohol, an esterification reaction occurs, yielding a 5-benzylfuran-2-carboxylate ester. This is another example of nucleophilic acyl substitution where the alcohol serves as the nucleophile. pearson.com The lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of the ester linkage. pearson.com Similar to aminolysis, a base is often added to the reaction mixture to scavenge the HCl produced. pearson.com The reactivity of acyl chlorides ensures that this transformation is generally rapid and high-yielding, even with sterically hindered alcohols.

| Alcohol Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Methanol | Pyridine | Dichloromethane (B109758) | Methyl 5-benzylfuran-2-carboxylate |

| Isopropyl Alcohol | None (or Pyridine) | Neat or Dichloromethane | Isopropyl 5-benzylfuran-2-carboxylate |

| Phenol | Pyridine | Toluene | Phenyl 5-benzylfuran-2-carboxylate |

Formation of Hydrazide Derivatives

Reacting this compound with hydrazine (B178648) or its substituted derivatives leads to the formation of 5-benzylfuran-2-carbohydrazides. These hydrazide derivatives are valuable intermediates in medicinal chemistry and for the synthesis of other heterocyclic systems. The reaction follows the standard nucleophilic acyl substitution mechanism, with the nitrogen atom of the hydrazine acting as the nucleophile. Research on related structures, such as 5-chlorobenzofuran-2-carbonyl chloride, has led to the synthesis of various benzenesulfonohydrazide (B1205821) derivatives, demonstrating the utility of this reaction. nih.gov For example, N'-(5-chlorobenzofuran-2-carbonyl)-2-(trifluoromethyl)benzenesulfonohydrazide was synthesized from the corresponding acid chloride. nih.gov

| Hydrazine Nucleophile | Conditions | Product |

|---|---|---|

| Hydrazine (H₂NNH₂) | Base (e.g., Triethylamine), THF | 5-Benzylfuran-2-carbohydrazide |

| Phenylhydrazine | Base (e.g., Pyridine), Dichloromethane | 5-Benzyl-N'-phenylfuran-2-carbohydrazide |

| Dansylhydrazine | Appropriate solvent and base | N'-(5-Benzylfuran-2-carbonyl)dansylhydrazide |

General Reactivity with Nucleophiles

As a highly reactive acylating agent, this compound is susceptible to attack by a broad range of nucleophiles beyond amines, alcohols, and hydrazines. libretexts.org The general mechanism involves the addition of the nucleophile to the carbonyl group to form a tetrahedral intermediate, which then eliminates the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.com The high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon, which is enhanced by the inductive effect of the chlorine atom. youtube.com This allows for reactions with weaker nucleophiles, such as water (hydrolysis to form the corresponding carboxylic acid) and carboxylates (to form acid anhydrides). libretexts.orgmasterorganicchemistry.com

Reactions Involving the Furan (B31954)/Benzofuran (B130515) Ring System

While the acyl chloride functionality is the primary site of reactivity, the furan ring itself can participate in chemical transformations.

Electrophilic Substitution Reactions on Heteroaromatic Ring

The furan ring is an electron-rich heteroaromatic system that can undergo electrophilic aromatic substitution. However, the presence of the electron-withdrawing -COCl group at the 2-position deactivates the ring towards electrophilic attack. This deactivating effect makes electrophilic substitution reactions more challenging compared to unsubstituted furan. Any substitution would be expected to occur at the positions least deactivated by the carbonyl group, typically the C4 or C5 positions. The specific directing effects would require empirical study, but in related benzofuran systems, substituents on the benzene (B151609) ring can influence the yield of certain reactions. nih.gov Synthetic strategies often focus on building the desired substitution pattern before creating the furan or benzofuran ring itself. nih.govrsc.org

Metallation and Subsequent Transformations

Metallation of furan rings is a common strategy to create nucleophilic centers for further functionalization. However, for a molecule like this compound, direct metallation is complicated. The extreme reactivity of the carbonyl chloride group makes it incompatible with the strong bases or organometallic reagents (like organolithiums) typically used for deprotonation, as these would preferentially attack the electrophilic carbonyl carbon.

Therefore, transformations that appear to be the result of metallation on this specific substrate are more likely to proceed from a related precursor, such as 2-benzylfuran (B12535769). Studies on 2-benzylfuran show that it can be selectively metallated and subsequently functionalized. For instance, directed C-H functionalization can be achieved using bimetallic catalysts, where one metal can coordinate to the substrate to direct the catalytic activity of the second metal. nih.gov This approach allows for selective arylation at either the benzylic position or the C-3 position of the furan ring, demonstrating that specific C-H bonds can be activated for metallation and subsequent carbon-carbon bond formation. nih.gov Applying this logic, any metallation-based strategy for this compound would likely involve its synthesis from an already functionalized 2-benzylfuran.

C-H Activation and Arylation Processes

Direct C-H activation offers a more streamlined approach to functionalizing the furan scaffold without requiring a separate metallation step. Palladium-catalyzed reactions are particularly effective for the direct arylation of heterocycles like furan. acs.org Research on the arylation of 2-benzylfuran provides significant insight into the potential pathways for this compound. nih.gov

Studies have demonstrated that the site of arylation on the 2-benzylfuran core can be precisely controlled by the choice of catalyst and reaction conditions. nih.gov Using a combination of Pd(OAc)₂ and a specialized NIXANTPHOS ligand, researchers can selectively target different C-H bonds.

Benzylic Arylation : In the presence of LiN(SiMe₃)₂ as a base and 12-crown-4 (B1663920) as an additive, the arylation occurs selectively at the benzylic position. The crown ether is thought to cage the lithium cation, preventing it from coordinating with the furan's phenyl group and thereby allowing the palladium catalyst to access the benzylic C-H bonds. nih.gov

C-3 Arylation : Conversely, when a base like KN(SiMe₃)₂ is used without the crown ether, the arylation is directed to the C-3 position of the furan ring. It is proposed that the potassium cation coordinates to the phenyl ring of the benzyl (B1604629) group, directing the palladium catalyst to the nearby C-3 position. nih.gov

These findings suggest that the C-H bonds at the benzylic position and the C-3 position of this compound are potential sites for direct arylation, with the outcome being highly dependent on the catalytic system employed.

Table 1: Positional Selectivity in Pd-Catalyzed Arylation of 2-Benzylfuran

| Catalyst/Ligand | Base | Additive | Major Arylation Site | Proposed Rationale |

| Pd(OAc)₂ / NIXANTPHOS | LiN(SiMe₃)₂ | 12-crown-4 | Benzylic | Crown ether sequesters the cation, freeing the catalyst to access the benzylic site. nih.gov |

| Pd(OAc)₂ / NIXANTPHOS | KN(SiMe₃)₂ | None | C-3 of Furan Ring | Cation coordinates to the phenyl group, directing the catalyst to the adjacent C-3 position. nih.gov |

Reduction Chemistry of the Carbonyl Chloride Moiety

The carbonyl chloride group is highly susceptible to reduction. The transformation of this compound with reducing agents would primarily target this functional group, which is more reactive than the furan or benzene rings under typical nucleophilic hydride reduction conditions. The product of the reduction depends on the strength and nature of the reducing agent used.

Reduction to Primary Alcohol : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce the acyl chloride. This reaction proceeds past the aldehyde stage to furnish the corresponding primary alcohol, 5-benzyl-2-(hydroxymethyl)furan.

Reduction to Aldehyde : The partial reduction of an acyl chloride to an aldehyde is a more delicate transformation that requires milder, more selective reagents to avoid over-reduction to the alcohol. A classic method for this is the Rosenmund reduction, which uses hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline). This would yield 5-benzylfuran-2-carbaldehyde. However, controlling this reaction can be challenging.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbonyl chloride group makes it an excellent partner in a variety of carbon-carbon bond-forming reactions.

Acyl chlorides react vigorously with organomagnesium halides (Grignard reagents). pressbooks.pub The reaction with this compound is expected to proceed via a double addition mechanism. The first equivalent of the Grignard reagent (R-MgX) adds to the carbonyl carbon, displacing the chloride ion to form a ketone intermediate (5-benzyl-2-furoyl-R). This ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic attack by another equivalent of R-MgX. leah4sci.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. libretexts.orglibretexts.org

Table 2: Formation of Tertiary Alcohols via Grignard Reaction

| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(5-Benzylfuran-2-yl)ethan-1-one | 2-(5-Benzylfuran-2-yl)propan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (5-Benzylfuran-2-yl)(phenyl)methanone | (5-Benzylfuran-2-yl)(phenyl)methanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(5-Benzylfuran-2-yl)propan-1-one | 3-(5-Benzylfuran-2-yl)pentan-3-ol |

Palladium- or nickel-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds by coupling the acyl chloride with various organometallic reagents to produce ketones.

Kumada Coupling : This reaction involves the coupling of an organic halide (or acyl chloride) with a Grignard reagent, catalyzed by a palladium or nickel complex. wikipedia.orgchem-station.com Treating this compound with a Grignard reagent in the presence of a suitable catalyst, such as a palladium(II) or nickel(II) species, would result in the formation of a ketone. organic-chemistry.org This method avoids the double addition seen in the uncatalyzed Grignard reaction, allowing for the isolation of the ketone product.

Hiyama Coupling : The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed reaction. wikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a more reactive pentacoordinate silicon species. organic-chemistry.org The reaction of this compound with an organosilane (e.g., an aryltrialkoxysilane) under these conditions would selectively produce the corresponding ketone. This reaction is valued for the low toxicity and high stability of the organosilane reagents. youtube.comnih.gov

Table 3: Ketone Synthesis via Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst (Example) | Product (Ketone) |

| Kumada Coupling | Phenylmagnesium bromide | PdCl₂(PPh₃)₂ | (5-Benzylfuran-2-yl)(phenyl)methanone |

| Kumada Coupling | Vinylmagnesium bromide | NiCl₂(dppp) | 1-(5-Benzylfuran-2-yl)prop-2-en-1-one |

| Hiyama Coupling | Phenyltrimethoxysilane | Pd(OAc)₂ / TBAF | (5-Benzylfuran-2-yl)(phenyl)methanone |

| Hiyama Coupling | (4-Methoxyphenyl)trifluorosilane | [Pd(allyl)Cl]₂ | (5-Benzylfuran-2-yl)(4-methoxyphenyl)methanone |

The Reformatsky reaction traditionally involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.orgthermofisher.com The scope of this reaction can be extended to include acyl chlorides as the electrophile. wikipedia.orgresearchgate.net The key intermediate is a zinc enolate, or 'Reformatsky reagent,' formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. organic-chemistry.org This organozinc reagent is a soft nucleophile that can attack the highly electrophilic this compound. The initial addition product would then eliminate the zinc halide to yield a β-keto ester.

For example, reacting this compound with ethyl bromoacetate (B1195939) and activated zinc would produce ethyl 3-(5-benzylfuran-2-yl)-3-oxopropanoate. This transformation provides a direct route to valuable β-keto ester building blocks.

Cyclocondensation and Annulation Reactions Incorporating Furan Acyl Chloride Units

The reactivity of furan-based carbonyl chlorides, particularly 5-substituted derivatives like this compound, offers a versatile platform for the construction of complex fused heterocyclic systems. These reactions, broadly classified as cyclocondensation and annulation, involve the formation of new rings onto the furan core. The electrophilic nature of the acyl chloride group, coupled with the nucleophilic character of the furan ring at specific positions, dictates the course of these transformations. Key strategies include reactions with dinucleophiles and intramolecular cyclizations, leading to a diverse array of furo-annulated heterocycles.

One prominent pathway involves the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline and related fused heterocyclic structures. beilstein-journals.orgmdpi.com While classically involving a β-arylethylamine and an aldehyde or ketone, the principle can be extended to furan-containing substrates. For instance, a derivative of this compound, such as the corresponding amine, can undergo condensation and subsequent cyclization to form furo[3,2-c]pyridine (B1313802) scaffolds. beilstein-journals.org The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich furan ring. mdpi.com The presence of the benzyl group at the 5-position can influence the reactivity and regioselectivity of the cyclization.

Another significant approach is the construction of fused pyridine rings through condensation reactions. The synthesis of furo[2,3-b]pyridines, for example, can be achieved by reacting 3-aminofuro[2,3-b]pyridines with reagents like dimethylformamide/phosphorus oxychloride. nih.gov Although this example starts from an already formed pyridine ring, it highlights the potential for building upon the furan structure. A more direct approach would involve the condensation of a suitably functionalized furan derivative, obtainable from this compound, with a 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source.

Furthermore, the synthesis of fused pyrimidine (B1678525) rings represents a valuable application of furan-based acyl chlorides. The reaction of this compound with various diamine nucleophiles can lead to the formation of furopyrimidinones. This transformation typically proceeds via an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to furnish the fused heterocyclic system. jchr.org The specific reaction conditions and the nature of the diamine substrate would determine the final structure of the product.

The following tables summarize representative examples of cyclocondensation and annulation reactions involving 5-substituted furan precursors, illustrating the potential synthetic routes for derivatives of this compound.

Table 1: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Type Reaction

| Starting Furan Derivative | Aldehyde/Ketone | Product | Yield (%) | Reference |

| 2-(5-Methylfuran-2-yl)ethanamine | Benzaldehyde | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 26 | beilstein-journals.org |

| 2-(5-Methylfuran-2-yl)ethanamine | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 55 | beilstein-journals.org |

| 2-(5-Methylfuran-2-yl)ethanamine | 4-Nitrobenzaldehyde | 2-Methyl-4-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | 15 | beilstein-journals.org |

| This table presents data for the Pictet-Spengler reaction of a 5-methylfuran derivative, which serves as a model for the potential reactivity of a 5-benzylfuran analogue. |

Table 2: Synthesis of Fused Pyridine and Pyrimidine Heterocycles

Derivatization and Functionalization Strategies of the 5 Benzylfuran 2 Carbonyl Chloride Scaffold

Design and Synthesis of Novel Derivatives from the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent, making it an excellent starting point for derivatization. As a typical acyl chloride, it readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles to form a diverse range of carboxylic acid derivatives. wikipedia.org This reactivity allows for the straightforward introduction of various functional groups, leading to the synthesis of extensive libraries of novel compounds.

The most common transformations involve reactions with amines and alcohols to produce amides and esters, respectively. wikipedia.orggoogle.com For instance, reacting 5-benzylfuran-2-carbonyl chloride with primary or secondary amines in the presence of a base yields the corresponding N-substituted amides. Similarly, esterification can be achieved by treating the acid chloride with an alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. wikipedia.org These reactions are typically high-yielding and proceed under mild conditions.

The scope of these reactions is broad, allowing for the incorporation of a wide array of structural motifs onto the furan-2-carboxamide or furan-2-carboxylate (B1237412) core. This strategy is fundamental in medicinal chemistry for creating derivatives with varied physicochemical properties.

Table 1: Examples of Derivatives from the Carbonyl Chloride Moiety

| Reactant (Nucleophile) | Resulting Functional Group | Product Class |

|---|---|---|

| Aniline | -C(O)NHPh | Amide |

| Piperidine | -C(O)N(CH2)5 | Amide |

| Ethanol | -C(O)OCH2CH3 | Ester |

| tert-Butanol | -C(O)OC(CH3)3 | Ester |

| Sodium Azide | -C(O)N3 | Acyl Azide |

Functionalization of the Benzyl (B1604629) Substituent

The benzyl group attached to the furan (B31954) ring offers additional sites for chemical modification, primarily at the benzylic methylene (B1212753) bridge (-CH2-) and on the aromatic phenyl ring. The benzylic C-H bonds are activated and can be targeted for selective functionalization.

Research on 2-benzylfurans has demonstrated that site-selective arylation of the benzylic C-H bond is achievable using bimetallic catalyst systems. nih.govacs.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to direct C-C bond formation to the benzylic position, installing an aryl group and creating a more complex diarylmethane-like structure. This divergent selectivity is often governed by modulating cation–π interactions through the choice of base and additives. nih.gov

Other classical benzylic transformations are also applicable. wikipedia.org For example, the benzylic methylene group can be oxidized to a carbonyl group under specific conditions, converting the benzyl substituent into a benzoyl group. wikipedia.org Radical bromination, such as the Wohl-Ziegler reaction, can introduce a bromine atom at the benzylic position, which can then serve as a handle for subsequent nucleophilic substitution reactions.

Regioselective Functionalization of the Furan Ring System

Beyond the substituents, the furan ring itself possesses C-H bonds that can be selectively functionalized. The primary challenge lies in controlling the regioselectivity of these transformations, particularly at the C3 and C4 positions. For 2-substituted furans like the 5-benzylfuran scaffold, the C3 and C5 positions are the most electronically distinct. Since the C5 position is already substituted, the focus turns to the C3 and C4 positions.

Significant advances in transition-metal-catalyzed C-H activation have provided powerful tools for the regioselective functionalization of furan rings. nih.govacs.org Specifically for 2-benzylfurans, studies have shown that palladium-based bimetallic catalysts can direct arylation selectively to the C3 position of the furan ring. nih.govacs.org The choice of catalyst system is critical to steer the reaction towards C3 functionalization over competing reactions at the benzylic position (as discussed in section 4.2). This selectivity is a key advantage for generating specific isomers that would be difficult to access through traditional methods. This approach allows for the controlled installation of aryl groups directly onto the furan core, significantly increasing molecular complexity.

Multicomponent Reactions Utilizing this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govnih.govbeilstein-journals.org The this compound scaffold is a suitable candidate for inclusion in MCRs, primarily serving as an electrophilic component.

The acyl chloride can react in situ with a nucleophile to generate an intermediate that then participates in the main MCR cascade. For example, it could be used in Ugi or Passerini-type reactions, which traditionally involve a carboxylic acid component. The acyl chloride can serve as a precursor to the acid or participate directly in variations of these reactions.

A notable example demonstrating the utility of related scaffolds is the one-pot, five-component synthesis of tetrazole-benzofuran hybrids. rsc.org This reaction combines an amine, an aldehyde, an isocyanide, sodium azide, and a substituted iodophenol (which would be analogous to the furan scaffold) to rapidly assemble a complex hybrid molecule. This showcases the potential for using this compound or its derivatives in complex, one-pot procedures to build structurally diverse molecular libraries with high efficiency.

Synthesis of Complex Heterocyclic Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. The this compound scaffold is an excellent platform for synthesizing such hybrids, particularly by linking the furan moiety to other heterocyclic systems. nih.govrsc.org

The reactivity of the carbonyl chloride group (see section 4.1) provides a direct and efficient method for forming covalent linkages, most commonly amide bonds, with other heterocyclic fragments that bear a suitable nucleophile (e.g., an amino group). For instance, reacting this compound with amino-substituted heterocycles such as aminopyridines, aminothiazoles, or amino-piperazines can generate complex benzofuran-heterocycle hybrids. nih.gov This strategy has been successfully employed to create hybrids incorporating piperazine, tetrazole, and imidazole (B134444) moieties, among others. rsc.orgnih.govnih.gov

Table 2: Potential Heterocyclic Hybrids via Amide Linkage

| Heterocyclic Reactant | Resulting Hybrid Scaffold |

|---|---|

| 4-Aminopyridine | 5-Benzylfuran-Pyridine Hybrid |

| 2-Aminothiazole | 5-Benzylfuran-Thiazole Hybrid |

| 1-(3-Aminopropyl)imidazole | 5-Benzylfuran-Imidazole Hybrid |

| 1-Boc-4-aminopiperidine | 5-Benzylfuran-Piperidine Hybrid |

| 5-Aminotetrazole | 5-Benzylfuran-Tetrazole Hybrid |

This modular approach allows for the systematic exploration of chemical space by combining the structural features of the benzylfuran core with the diverse properties of various other heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of Furan 2 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Benzylfuran-2-carbonyl chloride is expected to show distinct signals corresponding to the furan (B31954) ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl (B1604629) group.

Furan Protons: The protons on the furan ring at positions 3 and 4 will appear as two distinct doublets, a result of their coupling to each other. The proton at C3 is anticipated to be downfield from the C4 proton due to the electron-withdrawing effect of the adjacent carbonyl chloride group.

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) will appear as a sharp singlet, typically in the range of 4.0-4.2 ppm.

Benzyl Ring Protons: The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region, typically around 7.2-7.4 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the acyl chloride group (C=O) is expected to have a chemical shift in the range of 158-162 ppm.

Furan Ring Carbons: The five carbons of the furan ring will show distinct signals. The carbon attached to the carbonyl group (C2) and the carbon attached to the benzyl group (C5) will be significantly downfield. The C3 and C4 carbons will appear at chemical shifts characteristic of furanoids.

Benzyl Group Carbons: The spectrum will show a signal for the methylene carbon (-CH₂) around 30-35 ppm and four signals for the phenyl ring carbons (ipso, ortho, meta, para).

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-3 | 7.3 - 7.5 | d (doublet) |

| Furan H-4 | 6.5 - 6.7 | d (doublet) |

| Benzylic CH₂ | 4.0 - 4.2 | s (singlet) |

| Phenyl H (ortho, meta, para) | 7.2 - 7.4 | m (multiplet) |

¹³C NMR Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 158 - 162 |

| Furan C2 | 148 - 152 |

| Furan C5 | 160 - 164 |

| Furan C3 | 120 - 124 |

| Furan C4 | 110 - 114 |

| Benzylic CH₂ | 30 - 35 |

| Phenyl C (ipso) | 137 - 140 |

| Phenyl C (ortho, meta, para) | 126 - 129 |

Predictions are based on data from related benzofuran (B130515) and furan derivatives. nih.govescholarship.orgmdpi.commdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, several characteristic absorption bands are expected. core.ac.uk

C=O Stretch: The most prominent and diagnostic peak will be the strong stretching vibration of the carbonyl group in the acyl chloride. This band is expected to appear at a high wavenumber, typically in the range of 1770-1810 cm⁻¹. This high frequency is characteristic of acyl chlorides, where the electronegative chlorine atom enhances the double bond character of the C=O bond. researchgate.net

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in both the furan and benzene (B151609) rings will produce several bands in the 1450-1620 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic methylene group will appear just below 3000 cm⁻¹.

Furan Ring Vibrations: The characteristic C-O-C stretching of the furan ring typically appears in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: The stretching vibration for the carbon-chlorine single bond is expected in the fingerprint region, generally between 600-800 cm⁻¹.

Predicted IR Absorption Bands for this compound

IR Spectroscopy Predicted Peaks

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | Medium |

| C=O Stretch (Acyl Chloride) | 1770 - 1810 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| Furan Ring C-O-C Stretch | 1000 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

Predictions are based on data for 2-furoyl chloride and other substituted benzofurans. mdpi.comcore.ac.ukresearchgate.netnist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₂H₉ClO₂ with a molecular weight of approximately 220.65 g/mol .

In an MS experiment, the molecule is expected to fragment in a predictable manner.

Molecular Ion Peak ([M]⁺): The spectrum should show the molecular ion peak. Due to the presence of chlorine, this peak will be accompanied by an isotope peak ([M+2]⁺) with an intensity approximately one-third that of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope.

Key Fragments: A prominent fragmentation pathway would involve the loss of the chlorine atom to give an [M-Cl]⁺ fragment. Another likely fragmentation is the loss of the entire carbonyl chloride group to form a 5-benzylfuryl cation [M-COCl]⁺. The most characteristic fragment for a benzyl-substituted compound is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is often the base peak due to its high stability.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments to several decimal places, allowing for the unambiguous determination of the elemental composition. nih.govmdpi.commdpi.com

Predicted Mass Spectrometry Fragments

MS Fragmentation Predicted m/z Values

| Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₉ClO₂]⁺ | 220/222 |

| [M-Cl]⁺ | [C₁₂H₉O₂]⁺ | 185 |

| [M-COCl]⁺ | [C₁₁H₉O]⁺ | 157 |

| [C₇H₇]⁺ (Tropylium) | [C₇H₇]⁺ | 91 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The chromophore in this compound consists of the furan ring conjugated with the carbonyl group and the separate benzyl group.

The extended π-system is expected to result in strong absorption in the UV region. Simple furan absorbs around 215 nm. nist.govresearchgate.net The conjugation with a carbonyl group and a benzyl substituent is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths, likely in the 250-300 nm range. nih.gov The spectrum will likely show complex bands due to the multiple electronic transitions possible within the furanoyl and benzyl systems. researchgate.netnih.gov

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine) in a pure sample. The results are compared against the theoretical values calculated from the molecular formula to confirm its composition. For this compound (C₁₂H₉ClO₂), the theoretical elemental composition provides a benchmark for experimental verification. This technique is fundamental for confirming the identity of newly synthesized compounds. nih.govmdpi.com

Theoretical Elemental Composition of C₁₂H₉ClO₂

Elemental Analysis Data

| Element | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 65.32% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.11% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.07% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.50% |

| Total | - | - | 220.655 | 100.00% |

Computational Chemistry and Theoretical Investigations of Furan Based Acyl Chlorides

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are fundamental to understanding the behavior of furan-based acyl chlorides at a molecular level. researchgate.net Density Functional Theory (DFT) and Hartree-Fock (HF) methods are two of the most widely used approaches. wikipedia.orgberkeley.edu DFT, in particular, has become a popular tool due to its balance of accuracy and computational cost, making it suitable for studying complex systems. researchgate.netpku.edu.cn The choice of functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP hybrid functional is often used in conjunction with basis sets like 6-311G(d,p) for calculations on furan (B31954) derivatives. rsc.org

The Hartree-Fock method, a foundational ab initio method, provides a good starting point for more advanced calculations. wikipedia.orgberkeley.eduusp.br It is an approximation for determining the wave function and energy of a quantum many-body system. wikipedia.org While HF does not account for electron correlation to the same extent as some other methods, it is often used for initial geometry optimizations and as a basis for more sophisticated techniques. berkeley.eduyoutube.com For furan and its derivatives, computational studies have successfully predicted various chemical parameters. researchgate.net

The selection of an appropriate basis set is a critical step in performing accurate quantum chemical calculations. The basis set is a set of mathematical functions used to build molecular orbitals. For furan-based systems, basis sets like 6-311G(d,p) have been shown to provide a good description of the electronic structure. github.io The process of geometry optimization involves finding the minimum energy conformation of the molecule. This is typically done using methods like DFT with a chosen functional and basis set. acs.org For example, studies on related benzofuran (B130515) derivatives have utilized the GGA-PBE functional with the 6-31G(d,p) basis set for optimization. physchemres.org The accuracy of the calculated geometric parameters, such as bond lengths and angles, is often validated by comparison with experimental data where available. physchemres.orgsinop.edu.tr

Molecular Orbital Analysis (Frontier Molecular Orbital, Natural Bond Orbital)

Molecular orbital analysis provides a deeper understanding of the electronic properties and reactivity of molecules.

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.euyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.eu A smaller gap suggests that the molecule is more reactive and can be more easily excited. acadpubl.eu For furan derivatives, the HOMO is often distributed over the furan ring and parts of the substituent, indicating the region that can act as an electron donor. acadpubl.eu The LUMO, conversely, indicates the region that can act as an electron acceptor. acadpubl.eu The HOMO-LUMO gap can be used to characterize charge transfer within the molecule. acadpubl.eu

Simulation of Spectroscopic Properties (IR, UV-Vis, Raman)

Computational methods can simulate various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. echemcom.com These calculated frequencies can be compared with experimental IR and Raman spectra to help with the assignment of vibrational modes. researchgate.net For example, DFT calculations using the B3LYP method have been successfully employed to compute the harmonic vibrational frequencies of furan derivatives. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra. researchgate.netjlu.edu.cn These calculations can predict the electronic transitions and their corresponding wavelengths, providing insight into the optical properties of the molecule. rsc.org For furan-based systems, TD-DFT has been used to study how different substituents affect the absorption spectra. acs.orgrsc.org

Analysis of Chemical Reactivity Descriptors (Ionization Potential, Global Hardness, Global Softness)

Chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.gov

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy.

Global Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Global Softness (S): The reciprocal of global hardness (S = 1 / η). Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

These descriptors help in understanding and predicting the behavior of furan-based acyl chlorides in chemical reactions. Molecules with lower hardness and higher softness are generally more reactive. researchgate.net

| Reactivity Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron. | Indicates the ease of oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added. | Indicates the ease of reduction. |

| Global Hardness (η) | Resistance to change in electron distribution. | Hard molecules are less reactive. researchgate.net |

| Global Softness (S) | Reciprocal of global hardness. | Soft molecules are more reactive. researchgate.net |

Studies of Non-Linear Optical (NLO) Properties

Furan-based compounds have been investigated for their potential non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. researchgate.netnih.gov Theoretical calculations, particularly using DFT and TD-DFT, are crucial for predicting the NLO response of these molecules. researchgate.netjlu.edu.cn The key NLO parameters include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Studies have shown that the substitution of different functional groups on the furan ring can significantly influence the NLO properties. researchgate.netjlu.edu.cnresearchgate.net For instance, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance the NLO response. nih.gov

| NLO Property | Description | Relevance |

|---|---|---|

| Polarizability (α) | Measure of electron cloud distortion. | Fundamental property influencing NLO response. |

| First Hyperpolarizability (β) | Second-order NLO response. | Important for frequency doubling applications. |

| Second Hyperpolarizability (γ) | Third-order NLO response. | Relevant for optical switching and limiting. researchgate.net |

Molecular Docking and Binding Affinity Modeling (Methodological Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgmdpi.com This method is particularly valuable in drug discovery for predicting the binding of a ligand to the active site of a protein. nih.gov

The general methodology for molecular docking of furan derivatives involves:

Preparation of the Ligand and Receptor: The 3D structure of the furan derivative (the ligand) is optimized, and the structure of the target protein (the receptor) is obtained from a database like the Protein Data Bank (PDB). researchgate.net

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the receptor in various conformations and orientations. ijper.orgresearchgate.net

Scoring and Analysis: The different poses are scored based on their binding energy, with lower energies indicating a more favorable interaction. ijper.org The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and π-π stacking, are then analyzed to understand the binding mode. ijper.org

For furan-based compounds, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. ijper.orgmdpi.com These studies help in identifying key interactions that contribute to the binding affinity and can guide the design of more potent inhibitors. nih.gov

Applications in Advanced Organic Synthesis and Chemical Development

Role as Versatile Reagents and Synthons for Diversified Molecular Architectures

5-Benzylfuran-2-carbonyl chloride serves as a highly versatile reagent and synthon, providing a gateway to a wide array of molecular architectures. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. In this context, the 5-benzylfuran-2-carbonyl moiety can be readily incorporated into larger, more complex structures.

The reactivity of the carbonyl chloride group is a key feature, allowing it to participate in a variety of coupling reactions. guidechem.com For instance, it readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity enables the straightforward introduction of the 5-benzylfuran framework into diverse molecular scaffolds. This versatility is crucial for the construction of libraries of compounds for drug discovery and materials science research. rsc.org

The furan (B31954) ring itself offers additional reaction sites for further functionalization. Its diene character in Diels-Alder reactions and its susceptibility to electrophilic substitution provide opportunities for creating intricate polycyclic and substituted furan-containing molecules. The benzyl (B1604629) group can also be modified, for example, through aromatic substitution or oxidation, further expanding the range of accessible derivatives.

Intermediates in the Synthesis of Complex Organic Molecules

The utility of this compound as an intermediate is well-documented in the synthesis of complex organic molecules. rsc.org Its structural motifs are found in various biologically active natural products and designed molecules. rsc.org The furan core is a common feature in many pharmaceuticals and agrochemicals, and the benzyl group can mimic phenylalanine or other aromatic residues in biologically relevant molecules. nih.gov

A notable example of a related compound, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), highlights the importance of this class of intermediates. CMFCC, derived from biomass, is a valuable precursor for a range of chemical derivatives. rsc.orgrsc.orgchem960.com The direct conversion of aldehydes to acid chlorides using reagents like tert-butyl hypochlorite (B82951) provides an efficient route to these versatile intermediates. rsc.orgresearchgate.net This methodology underscores the potential for developing streamlined synthetic pathways to complex molecules starting from simple, readily available materials.

The synthesis of various benzofuran (B130515) derivatives, which share the core furan structure, often involves the use of acyl chlorides in key bond-forming reactions. These reactions can include Friedel-Crafts acylations and esterifications, which are fundamental steps in building molecular complexity. researchgate.netacs.org The ability to introduce the furan-2-carbonyl unit selectively is critical for the total synthesis of natural products and the development of new therapeutic agents.

Utility in the Preparation of Polymer Precursors

The furan ring is a bio-based building block that has garnered significant attention for the development of sustainable polymers. Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), are seen as promising alternatives to petroleum-derived plastics like polyethylene terephthalate (B1205515) (PET). rsc.org this compound and related compounds are valuable precursors in this field.

The diacid chloride derivative of furan-2,5-dicarboxylic acid (FDCA), known as furan-2,5-dicarbonyl chloride (FDCC), is a key monomer for the synthesis of PEF and other furan-based polyesters and polyamides. rsc.orgchem960.com The synthesis of FDCC can be achieved from biomass-derived 5-(chloromethyl)furfural (CMF), which can be oxidized to the corresponding diacid chloride. rsc.orgresearchgate.net While not this compound itself, the chemistry involved in the synthesis and polymerization of these related furan acyl chlorides is directly applicable.

The reactivity of the acyl chloride groups allows for polycondensation reactions with diols and diamines to form high-molecular-weight polymers. The properties of these polymers can be tuned by the choice of the comonomer and by modifications to the furan ring. The presence of a benzyl group, as in this compound, could introduce specific properties such as increased thermal stability or altered solubility to the resulting polymers. Research in this area is ongoing, with a focus on developing new bio-based polymers with enhanced performance characteristics. nih.gov

Development of Novel Reaction Methodologies

The study of the reactivity of this compound and its analogs contributes to the development of novel reaction methodologies in organic synthesis. The unique electronic and steric properties of the furan ring and the acyl chloride group can be exploited to achieve new chemical transformations.

For example, the development of efficient and selective methods for the synthesis of benzofuran derivatives often involves exploring new catalytic systems and reaction conditions. nih.govnih.gov Palladium- and copper-catalyzed cross-coupling reactions, for instance, have become powerful tools for the construction of C-C and C-heteroatom bonds in the synthesis of complex heterocyclic systems. acs.org The use of acyl chlorides like this compound in these reactions can lead to the discovery of new catalytic cycles and reaction pathways.

Furthermore, the exploration of "umpolung" reactivity, where the normal polarity of a functional group is reversed, can lead to innovative synthetic strategies. For instance, the carbonyl carbon of an aldehyde can be made to act as a nucleophile through the use of specific reagents and catalysts, opening up new avenues for the synthesis of functionalized benzofurans. nih.gov The development of such novel methodologies is crucial for advancing the field of organic synthesis and enabling the efficient construction of increasingly complex molecules.

Application in Green Chemistry Syntheses from Biomass-Derived Feedstocks

A significant advantage of furan-based chemistry is its connection to renewable resources. Furan derivatives can be readily obtained from the dehydration of carbohydrates found in biomass. rsc.org This provides a sustainable alternative to petroleum-based feedstocks for the chemical industry.

5-(Chloromethyl)furfural (CMF) is a key platform chemical that can be produced in high yield directly from cellulosic biomass. researchgate.net CMF can then be converted into a variety of valuable derivatives, including 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC). rsc.orgrsc.orgchem960.com The direct oxidation of CMF to CMFCC using inexpensive and readily available reagents like tert-butyl hypochlorite represents a significant step towards a more sustainable chemical industry. rsc.org

The use of this compound and its analogs in synthesis aligns with the principles of green chemistry by utilizing renewable feedstocks and developing more efficient and atom-economical reaction pathways. The conversion of biomass into valuable chemicals and materials not only reduces our reliance on fossil fuels but also has the potential to create new economic opportunities in the bio-based economy. The ongoing research in this area is focused on further improving the efficiency and scalability of these processes, making furan-based chemistry a cornerstone of a more sustainable future. dntb.gov.ua

Conclusion and Future Research Directions

Summary of the Synthetic Utility and Reactivity of 5-Benzylfuran-2-carbonyl chloride

This compound is anticipated to be a versatile intermediate in organic synthesis. The primary reactive site is the acyl chloride functional group, which is a highly electrophilic center susceptible to nucleophilic acyl substitution. This reactivity allows for the facile synthesis of a wide array of derivatives.

The synthetic utility is predicated on several key reaction types:

Esterification and Amidation: The compound is expected to react readily with alcohols and amines to form the corresponding esters and amides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.govmdpi.commdpi.com The resulting furan-2-carboxamides and esters have been investigated for a range of biological activities, including as antibiofilm and antimicrobial agents. nih.govmdpi.com

Friedel-Crafts Acylation: The acyl chloride can act as an acylating agent in Friedel-Crafts reactions with aromatic and heteroaromatic compounds, leading to the formation of diaryl ketones. sigmaaldrich.comrsc.org This provides a direct method for introducing the 5-benzylfuran-2-carbonyl moiety onto other ring systems. However, the furan (B31954) ring itself is sensitive to the strong Lewis acids typically used in these reactions, which can lead to polymerization or side reactions. stackexchange.comgoogle.com Milder catalysts may be required for successful acylations. stackexchange.com

Reduction: The acyl chloride can be reduced to the corresponding aldehyde, 5-benzylfuran-2-carbaldehyde, or further to the alcohol, (5-benzylfuran-2-yl)methanol. These transformations provide access to other important classes of furan derivatives.

The benzyl (B1604629) group at the 5-position of the furan ring also influences the compound's reactivity and properties. It provides a lipophilic character and can participate in further chemical modifications, although the furan ring's chemistry will likely dominate.

A summary of the expected reactivity is presented in the table below.

| Reaction Type | Reactant | Expected Product |

| Nucleophilic Acyl Substitution | Alcohols (R-OH) | 5-Benzylfuran-2-carboxylate esters |

| Amines (R-NH2) | N-substituted-5-benzylfuran-2-carboxamides | |

| Water | 5-Benzylfuran-2-carboxylic acid | |

| Friedel-Crafts Acylation | Aromatic compound (e.g., Benzene) | Aryl (5-benzylfuran-2-yl)methanone |

| Reduction | Mild reducing agent (e.g., NaBH4) | (5-Benzylfuran-2-yl)methanol |

| Hindered reducing agent | 5-Benzylfuran-2-carbaldehyde |

Emerging Trends in Furan Acyl Chloride Chemistry and Applications

The chemistry of furan derivatives, including acyl chlorides, is evolving, driven by the push for sustainable chemistry and the search for novel bioactive molecules. ijsrst.comstonybrook.edu Several emerging trends are relevant to the future study of this compound:

Bio-based Feedstocks: Furan compounds can be derived from biomass, positioning them as key platform chemicals in a green economy. stonybrook.edunih.gov Furan-2,5-dicarboxylic acid (FDCA), a related compound, is a prominent example of a bio-based monomer for polymers. rsc.orgacs.org The synthesis of this compound could potentially be integrated into biorefinery concepts.

Novel Catalytic Methods: There is a continuous effort to develop milder and more selective catalytic systems for furan chemistry. ijsrst.com This includes the use of heterogeneous catalysts and photocatalysis to avoid the harsh conditions of traditional methods like Friedel-Crafts acylation. sigmaaldrich.comstackexchange.com

Medicinal Chemistry Applications: Furan-containing compounds continue to be a source of inspiration for drug discovery. mdpi.comslideshare.netnih.gov Derivatives such as amides and esters are frequently synthesized to explore their therapeutic potential against a range of diseases, including cancer and infectious diseases. nih.govmdpi.com The unique structural motif of this compound makes its derivatives interesting candidates for such studies.

Unexplored Synthetic Pathways and Derivatization Possibilities

Given the limited specific research on this compound, numerous synthetic pathways and derivatization possibilities remain unexplored.

Synthesis of the Precursor Acid: A key area for investigation is the efficient and scalable synthesis of the precursor, 5-benzylfuran-2-carboxylic acid.

Cross-Coupling Reactions: The furan ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings. While the acyl chloride itself might not be the ideal substrate for these reactions, its derivatives could be. For instance, the corresponding furan-2-carboxylate (B1237412) ester could potentially undergo C-H activation and functionalization.

Multicomponent Reactions: The development of one-pot or multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. For example, a reaction with an amine and a third component could lead to diverse heterocyclic systems.

Derivatization of the Benzyl Group: The benzyl substituent offers another site for chemical modification. For example, electrophilic aromatic substitution on the phenyl ring or oxidation of the benzylic position could yield a new range of derivatives with potentially different biological activities.

Potential for Computational and Theoretical Studies in Advancing Understanding

Computational and theoretical studies can provide significant insights into the reactivity and properties of this compound, especially in the absence of extensive experimental data.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the electronic structure and predict the reactivity of the molecule. mdpi.comresearchgate.net This can help in understanding the regioselectivity of reactions on the furan ring and the relative reactivity of the acyl chloride.

Mechanism Elucidation: Computational studies can be used to investigate the mechanisms of potential reactions, such as the Friedel-Crafts acylation, and to understand the role of catalysts. rsc.orgresearchgate.net This can aid in the design of more efficient synthetic routes.

Spectroscopic Characterization: Theoretical calculations of spectroscopic data (e.g., NMR, IR) can assist in the characterization of synthesized derivatives of this compound.

Virtual Screening: The structures of potential derivatives, such as amides and esters, can be used in virtual screening and molecular docking studies to predict their binding affinity to biological targets, thereby guiding synthetic efforts in drug discovery. nih.gov

The table below outlines potential areas for computational investigation.

| Area of Study | Computational Method | Potential Insights |

| Molecular Geometry and Electronic Structure | DFT | Bond lengths, bond angles, charge distribution, frontier molecular orbitals |

| Reaction Mechanisms | Transition State Theory, DFT | Activation energies, reaction pathways for nucleophilic substitution and Friedel-Crafts acylation |

| Spectroscopic Properties | GIAO-NMR, Vibrational Analysis | Predicted NMR and IR spectra for structural confirmation |

| Biological Activity | Molecular Docking, QSAR | Prediction of binding modes and affinities to protein targets |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Benzylfuran-2-carbonyl chloride in academic laboratories?

- Methodology : The compound can be synthesized via acid chloride formation from its corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, benzofuran-2-carbonyl chloride derivatives have been prepared with 97% yield by reacting the carboxylic acid with SOCl₂ under reflux in anhydrous conditions .

- Key Considerations :

- Use Schlenk lines or nitrogen atmospheres to prevent moisture ingress.

- Purify via vacuum distillation or column chromatography (e.g., silica gel, hexane/ethyl acetate eluent).

- Data Table :

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid | SOCl₂ | Reflux, 4 h | 97% |

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare peaks to related compounds (e.g., benzofuran-2-carboxylic acid derivatives show aromatic protons at δ 7.2–8.0 ppm and carbonyl signals near δ 165 ppm in ¹³C NMR) .

- IR Spectroscopy : Look for C=O stretching (~1750 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .